2-Thiazolidinethione, 3-(1-oxooctadecyl)-
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Overview
Description
2-Thiazolidinethione, 3-(1-oxooctadecyl)- is a compound belonging to the class of thiazolidinethiones. Thiazolidinethiones are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a long-chain fatty acid derivative, specifically an octadecyl group, attached to the thiazolidinethione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxooctadecyl)- typically involves the reaction of thiazolidinethione with an octadecyl derivative under specific conditions. One common method involves the use of octadecanoyl chloride as the octadecyl source, which reacts with thiazolidinethione in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Thiazolidinethione, 3-(1-oxooctadecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 3-(1-oxooctadecyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinethione ring to thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinethione derivatives.
Scientific Research Applications
2-Thiazolidinethione, 3-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the octadecyl group.
Thiazolidinediones: A class of compounds with similar ring structures but different substituents, used in the treatment of diabetes.
Uniqueness
2-Thiazolidinethione, 3-(1-oxooctadecyl)- is unique due to the presence of the long-chain octadecyl group, which imparts distinct physical and chemical properties. This modification can enhance the compound’s solubility, stability, and biological activity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
65439-62-5 |
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Molecular Formula |
C21H39NOS2 |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octadecan-1-one |
InChI |
InChI=1S/C21H39NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-18-19-25-21(22)24/h2-19H2,1H3 |
InChI Key |
ATJFZNCZKNFNCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCSC1=S |
Origin of Product |
United States |
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